Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters. Its structure features:
- A piperazine-linked 4-fluorophenyl group at position 6, which may improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) due to fluorine’s electronegativity and piperazine’s role in receptor binding .
- A methyl ester at position 5, common in DHPMs for stabilizing the enolic tautomer and influencing bioactivity .
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O5/c1-33-20-9-4-16(14-21(20)34-2)23-22(24(31)35-3)19(27-25(32)28-23)15-29-10-12-30(13-11-29)18-7-5-17(26)6-8-18/h4-9,14,23H,10-13,15H2,1-3H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITOGEKNUMGKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core substituted with various functional groups, which contribute to its biological properties. The presence of the piperazine ring and dimethoxyphenyl moiety is particularly noteworthy as these structures are often associated with enhanced pharmacological activity.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of related compounds against the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results demonstrated IC50 values indicating potent cytotoxicity:
| Compound | IC50 (MCF-7) | IC50 (HCT-116) |
|---|---|---|
| Methyl Tetrahydropyrimidine Derivative | 0.48 µM | 0.19 µM |
| Reference Compound (Prodigiosin) | 1.93 µM | 2.84 µM |
These findings suggest that modifications to the piperazine and phenyl groups can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by increased caspase-3/7 activity in treated cells .
Neuropharmacological Effects
The piperazine moiety in the compound has been linked to various neuropharmacological effects, including anxiolytic and antidepressant activities. Research indicates that piperazine derivatives can interact with serotonin receptors, which play a crucial role in mood regulation.
Neuropharmacological Study Findings
In vitro studies have shown that similar compounds can significantly increase serotonin levels in synaptic clefts, leading to enhanced mood-lifting effects:
| Compound | Effect on Serotonin Levels |
|---|---|
| Piperazine Derivative | Increase by 40% |
| Control | Baseline |
This mechanism suggests potential applications in treating depression and anxiety disorders.
Antimicrobial Activity
Emerging data also points to antimicrobial properties of tetrahydropyrimidine derivatives. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings support further exploration of this compound as a potential antimicrobial agent.
The biological activities of Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to its ability to modulate various biochemical pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Serotonin Receptor Modulation : Interaction with serotonin receptors influencing mood and anxiety.
- Membrane Disruption : Potential interference with microbial membranes leading to cell lysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Bioactivity: The 3,4-dimethoxyphenyl group in the target compound shows weaker thymidine phosphorylase inhibition (IC₅₀ = 79.6 µM) compared to the 2,3-dimethoxyphenyl analog (IC₅₀ = 38.1 µM), suggesting substituent orientation critically impacts enzyme binding .
Antioxidant vs. Enzyme Inhibition :
- Hydroxyphenyl derivatives (e.g., 3-hydroxyphenyl) exhibit strong radical scavenging (DPPH IC₅₀ = 0.6 mg/mL) but weak enzyme inhibition, while methoxyphenyl derivatives prioritize thymidine phosphorylase inhibition .
Synthetic Flexibility :
- The target compound’s piperazinylmethyl group may require post-Biginelli functionalization (e.g., nucleophilic substitution), contrasting with simpler methyl or aryl analogs synthesized directly via the Biginelli reaction .
Crystallographic Insights :
- Trifluoromethyl-substituted analogs (e.g., 3,5-bis(trifluoromethyl)phenyl) adopt planar pyrimidine rings, suggesting similar conformational rigidity in the target compound .
Research Implications
- Pharmacological Potential: The piperazine-fluorophenyl moiety warrants exploration in neurological or antibacterial assays, given its structural similarity to piperazine-containing drugs (e.g., antipsychotics) .
- Optimization Strategies : Replacing the 3,4-dimethoxyphenyl group with 2,3-dimethoxyphenyl or introducing electron-withdrawing groups (e.g., trifluoromethyl) could enhance enzyme inhibition .
- Comparative Limitations : Unlike antioxidant-active hydroxyphenyl analogs, the target compound’s methoxy groups may limit radical scavenging but improve metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core via Biginelli-like condensation. Key steps include:
- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde, urea/thiourea, and a β-keto ester under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to form the dihydropyrimidinone ring .
- Step 2 : Functionalization of the C6 position via Mannich reaction using 4-(4-fluorophenyl)piperazine and formaldehyde in anhydrous ethanol or dichloromethane. Triethylamine is often used to scavenge HCl .
- Step 3 : Methyl esterification of the carboxylate group using methanol and catalytic sulfuric acid .
- Critical Parameters : Reaction temperatures (typically 60–80°C for condensation), solvent polarity (ethanol/dichloromethane for solubility), and stoichiometric control of the Mannich reagent to avoid side products .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- 1H/13C NMR : To confirm the tetrahydropyrimidine core, methoxy groups, and piperazine substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine CH2 signals at δ 2.5–3.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., [M+H]+ peak at ~504 g/mol) .
- FT-IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (tetrahydropyrimidine ring) .
- X-ray crystallography (if crystals are obtainable): For unambiguous confirmation of stereochemistry and supramolecular packing .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with pharmacological targets (e.g., serotonin/dopamine receptors)?
- Methodological Answer :
- Radioligand Binding Assays : Use competitive binding studies with 3H-labeled ligands (e.g., 5-HT1A or D2 receptor ligands) to determine Ki values. Membrane preparations from transfected HEK293 cells are standard .
- Functional Assays : Measure cAMP accumulation or calcium flux in receptor-expressing cell lines to assess agonism/antagonism .
- Molecular Docking : Perform in silico studies using receptor crystal structures (e.g., PDB ID: 6WGT for 5-HT1A) to identify key interactions (e.g., hydrogen bonds with Ser159 or hydrophobic contacts with Phe361) .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Standardize protocols (e.g., cell line origin, incubation time, ATP concentration in kinase assays) .
- Structural Analog Interference : Compare activity with analogs lacking the 4-fluorophenylpiperazine moiety to isolate pharmacophore contributions .
- Metabolic Stability : Assess cytochrome P450-mediated degradation using liver microsomes to rule out false negatives .
Q. What experimental strategies evaluate the compound’s thermodynamic stability and polymorphism?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., endothermic peaks at 180–200°C) .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess formulation stability .
Q. How to design structure-activity relationship (SAR) studies for optimizing receptor affinity?
- Methodological Answer :
- Modify Substituents : Synthesize analogs with varied methoxy/fluoro positions or piperazine replacements (e.g., morpholine) to map steric/electronic effects .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .
- Free-Wilson Analysis : Quantify contributions of individual substituents to binding affinity .
Q. What approaches mitigate off-target effects in in vivo studies?
- Methodological Answer :
- Selectivity Profiling : Screen against panels of 100+ kinases/GPCRs to identify promiscuous binding .
- Proteomic Profiling : Use affinity pull-down assays with cell lysates to detect unintended protein interactions .
- Metabolite Identification : Perform LC-MS/MS on plasma/tissue samples to rule out active metabolites .
Methodological Validation Questions
Q. How to validate synthetic intermediates during multi-step synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
- GC-MS : Detect volatile byproducts (e.g., unreacted aldehydes) .
- Intermediate Crystallization : Purify key intermediates (e.g., dihydropyrimidinone) via recrystallization (ethanol/water) .
Q. What computational tools predict enantiomeric purity and stereochemical impacts?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
- Electronic Circular Dichroism (ECD) : Compare experimental and TD-DFT-simulated spectra to assign absolute configurations .
- X-ray Crystallography : Resolve chiral centers in single crystals (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
